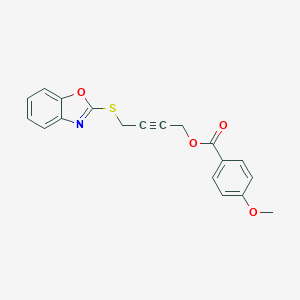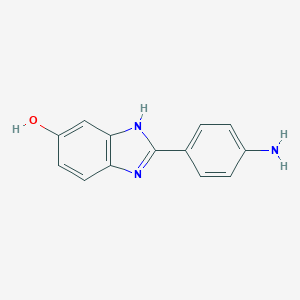![molecular formula C18H12ClF3N2O4S B285759 5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide](/img/structure/B285759.png)
5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as "Compound X" and has been the subject of extensive research in recent years.
Mechanism of Action
The mechanism of action of Compound X is not fully understood. However, it is believed that the compound works by inhibiting certain enzymes and proteins that are involved in various cellular processes. This inhibition leads to the suppression of cancer cell growth and the reduction of inflammation.
Biochemical and Physiological Effects:
Studies have shown that Compound X has several biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, which leads to the inhibition of cancer cell growth. Additionally, Compound X has been found to reduce the production of pro-inflammatory cytokines, which are responsible for the inflammatory response. This reduction in cytokine production leads to a reduction in inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of using Compound X in lab experiments is its ability to inhibit cancer cell growth. This property makes it a potential candidate for the development of anticancer drugs. Another advantage is its anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of using Compound X in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the research and development of Compound X. One direction is the investigation of its potential use in the treatment of Alzheimer's disease. Another direction is the development of more efficient synthesis methods for the compound. Additionally, further research is needed to fully understand the mechanism of action of Compound X and its potential applications in various fields.
Conclusion:
Compound X is a chemical compound that has shown promising results in various scientific research applications. Its ability to inhibit cancer cell growth and reduce inflammation makes it a potential candidate for the development of anticancer and anti-inflammatory drugs. Further research is needed to fully understand the mechanism of action of Compound X and its potential applications in various fields.
Synthesis Methods
The synthesis of Compound X is a multi-step process that involves several chemical reactions. The first step involves the reaction between 4-chloro-3-trifluoromethyl aniline and 4-sulfamoylphenyl boronic acid, which results in the formation of an intermediate compound. This intermediate compound is then subjected to a Suzuki coupling reaction with 2-furancarboxylic acid to obtain the final product, Compound X.
Scientific Research Applications
Compound X has shown promising results in various scientific research applications. It has been used as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. Compound X has also been tested for its anti-inflammatory properties, and it has been found to be effective in reducing inflammation in animal models. Additionally, Compound X has been studied for its potential use in the treatment of Alzheimer's disease.
properties
Molecular Formula |
C18H12ClF3N2O4S |
|---|---|
Molecular Weight |
444.8 g/mol |
IUPAC Name |
5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C18H12ClF3N2O4S/c19-14-6-1-10(9-13(14)18(20,21)22)15-7-8-16(28-15)17(25)24-11-2-4-12(5-3-11)29(23,26)27/h1-9H,(H,24,25)(H2,23,26,27) |
InChI Key |
ZQPPWFTVOVNXJU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)C(F)(F)F)S(=O)(=O)N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)C(F)(F)F)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-ethyl-3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B285676.png)
![N,N-diethyl-3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}propanamide](/img/structure/B285677.png)
![3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-dimethylpropanamide](/img/structure/B285678.png)
![4-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-2-butynyl 4-methylbenzoate](/img/structure/B285679.png)
![4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B285682.png)


![4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-ynyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B285693.png)
![4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-ynyl 2-methylbenzoate](/img/structure/B285694.png)

![4-chloro-N-{4-[5-(2-furyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}benzenesulfonamide](/img/structure/B285712.png)
![1-[4-(4-Bromo-phenyl)-imidazol-1-yl]-3-(4-methoxy-phenoxy)-propan-2-ol](/img/structure/B285715.png)
![N-[4-[2-hydroxy-3-(2-propylbenzimidazol-1-yl)propoxy]phenyl]acetamide](/img/structure/B285716.png)
![N-{2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-N-methylbenzenesulfonamide](/img/structure/B285719.png)